molecular formula C16H18N2O3S B11789870 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid

2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid

Cat. No.: B11789870
M. Wt: 318.4 g/mol
InChI Key: UNGBPUBBPIXWBQ-UHFFFAOYSA-N
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Description

2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a propionamide group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The propionamide group can be introduced through an amidation reaction, and the dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the propionamide group could play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)acetic acid: Shares the dimethylphenyl group but lacks the thiazole and propionamide groups.

    Thiazole-5-acetic acid: Contains the thiazole ring and acetic acid group but lacks the dimethylphenyl and propionamide groups.

    Propionamide derivatives: Compounds with similar propionamide groups but different aromatic or heterocyclic substituents.

Uniqueness

2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[4-(2,4-dimethylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C16H18N2O3S/c1-4-13(19)17-16-18-15(12(22-16)8-14(20)21)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

UNGBPUBBPIXWBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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